REACTION_SMILES
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[CH2:21]([CH2:22][O:23][CH3:24])[O:25][CH3:26].[CH2:7]([CH3:8])[SH:9].[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[Cl:10][c:11]1[n:12][cH:13][c:14]([C:17]([F:18])([F:19])[F:20])[cH:15][n:16]1.[K+:6]>>[CH2:7]([CH3:8])[S:9][c:11]1[n:12][cH:13][c:14]([C:17]([F:18])([F:19])[F:20])[cH:15][n:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCS
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cnc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CCSc1ncc(C(F)(F)F)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |